molecular formula C9H18ClNO2 B595807 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride CAS No. 117704-80-0

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride

Cat. No.: B595807
CAS No.: 117704-80-0
M. Wt: 207.698
InChI Key: CEPJGCZBWYSENC-UHFFFAOYSA-N
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Description

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Mechanism of Action

Target of Action

The primary target of 1-Isopropyl-piperidine-4-carboxylic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a partial agonist at the GABA A receptor .

Biochemical Pathways

The compound’s interaction with the GABA A receptor affects the GABAergic pathway . This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability and muscle tone .

Result of Action

As a partial agonist of the GABA A receptor, this compound can modulate neuronal activity. By enhancing the effect of GABA, it may contribute to an overall decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ionization state, potentially affecting its absorption and distribution. Additionally, the presence of other substances, such as proteins or lipids, could also influence the compound’s pharmacokinetics and pharmacodynamics.

: Isonipecotic acid - Wikipedia

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the alkylation of piperidine-4-carboxylic acid with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: Piperidine-4-carboxylic acid.

    Reagent: Isopropyl halide (e.g., isopropyl bromide or isopropyl chloride).

    Base: A strong base such as sodium hydroxide or potassium carbonate.

    Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.

After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain 1-Isopropyl-piperidine-4-carboxylic acid. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, large-scale purification techniques such as crystallization and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules, including agrochemicals and fine chemicals.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor agonists/antagonists.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylic acid: The parent compound without the isopropyl group.

    1-Methylpiperidine-4-carboxylic acid: A similar compound with a methyl group instead of an isopropyl group.

    1-Ethylpiperidine-4-carboxylic acid: A derivative with an ethyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance and hydrophobic character, which can affect the compound’s interaction with biological targets and its overall pharmacological profile.

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial production. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable tool in scientific research and development.

Biological Activity

Overview

1-Isopropyl-piperidine-4-carboxylic acid hydrochloride (CAS No. 117704-80-0) is a piperidine derivative notable for its biological activity, particularly as a partial agonist at the GABA A receptor. This compound has garnered interest in medicinal chemistry due to its potential applications in treating neurological disorders.

  • Molecular Formula: C9H17NO2·HCl
  • Molecular Weight: 203.70 g/mol

This compound primarily interacts with the GABA A receptor, enhancing GABAergic neurotransmission. As a partial agonist, it modulates neuronal excitability, which may contribute to its therapeutic effects in conditions characterized by hyperexcitability such as epilepsy and anxiety disorders .

Pharmacodynamics

  • GABA A Receptor Modulation: The compound enhances the inhibitory effects of GABA, leading to decreased neuronal excitability. This action is crucial for its potential use in treating anxiety and seizure disorders.
  • Impact on Neuronal Activity: By acting on the GABAergic pathway, it may help in stabilizing mood and reducing anxiety symptoms.

Toxicology

Research indicates that this compound exhibits a favorable safety profile. In toxicity studies conducted on mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a wide therapeutic window .

Synthesis and Applications

This compound can be synthesized through alkylation of piperidine-4-carboxylic acid using isopropyl halides under basic conditions. This synthetic route is significant for producing various pharmaceutical agents targeting the central nervous system.

Comparative Studies

In comparative studies with similar compounds:

  • Piperidine-4-carboxylic acid : Lacks the isopropyl group, resulting in different pharmacological properties.
  • 1-Methylpiperidine-4-carboxylic acid : Exhibits varying degrees of receptor affinity and biological activity compared to this compound.

Data Table: Biological Activity Comparison

CompoundGABA A ActivityToxicity (mg/kg)Therapeutic Use
This compoundPartial Agonist>2000Anxiety, Epilepsy
Piperidine-4-carboxylic acidNoneN/AN/A
1-Methylpiperidine-4-carboxylic acidWeak AgonistN/ALimited CNS applications

Properties

IUPAC Name

1-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-8(4-6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPJGCZBWYSENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662987
Record name 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117704-80-0
Record name 1-(Propan-2-yl)piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride
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